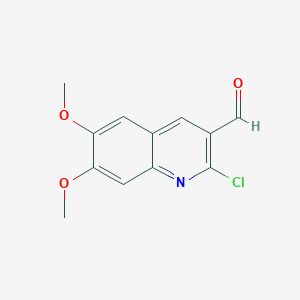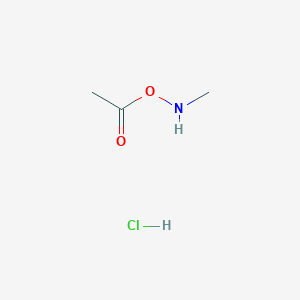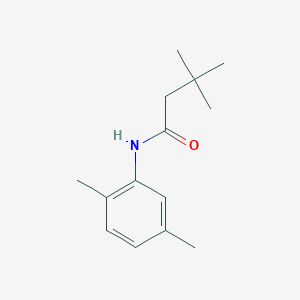![molecular formula C15H13IN2OS B187353 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide CAS No. 6412-77-7](/img/structure/B187353.png)
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IMB-1 and is a member of the benzamide class of compounds.
作用機序
The mechanism of action of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of HDACs by binding to the active site of these enzymes. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide have been studied in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models, this compound has been shown to have antitumor activity and to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is its potential as an anticancer agent. This compound has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
将来の方向性
There are several future directions for the study of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide. One area of interest is the development of this compound as a cancer therapeutic. Further studies are needed to determine the efficacy of this compound in animal models and to optimize its pharmacokinetic properties.
Another area of interest is the study of the mechanism of action of this compound. Further studies are needed to elucidate the precise mechanism by which this compound inhibits the activity of HDACs and to determine its effects on gene expression.
In addition, future studies could focus on the development of analogs of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide with improved solubility and pharmacokinetic properties. These analogs could be evaluated for their potential as cancer therapeutics and for their effects on gene expression.
Conclusion:
In conclusion, 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is a synthetic compound that has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer activity and to inhibit the activity of HDACs. Further studies are needed to determine the precise mechanism of action of this compound and to optimize its pharmacokinetic properties.
合成法
The synthesis of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide involves the reaction of 4-iodoaniline with 3-methylbenzoyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group of 4-iodoaniline to form the desired product. The synthesis of this compound has been reported in literature and can be performed in a laboratory setting with appropriate safety precautions.
科学的研究の応用
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer therapeutic.
In biochemistry, 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been studied for its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
特性
CAS番号 |
6412-77-7 |
|---|---|
製品名 |
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide |
分子式 |
C15H13IN2OS |
分子量 |
396.2 g/mol |
IUPAC名 |
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13IN2OS/c1-10-3-2-4-13(9-10)17-15(20)18-14(19)11-5-7-12(16)8-6-11/h2-9H,1H3,(H2,17,18,19,20) |
InChIキー |
QDHREVHSKHRTER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)I |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



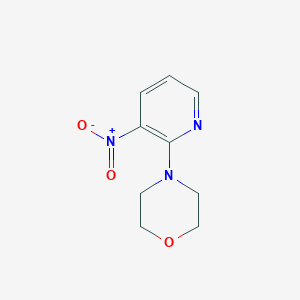
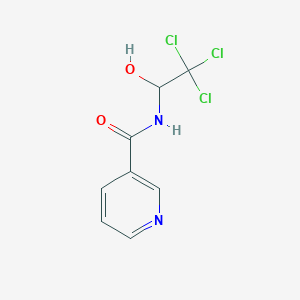
![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
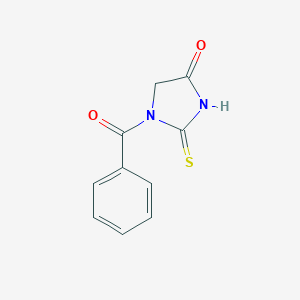
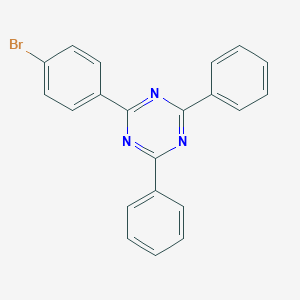
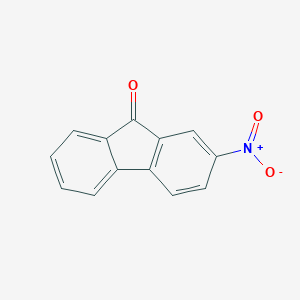
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)

